molecular formula C8H14N2O B1418981 3-[(Oxan-4-yl)amino]propanenitrile CAS No. 1157009-07-8

3-[(Oxan-4-yl)amino]propanenitrile

Cat. No.: B1418981
CAS No.: 1157009-07-8
M. Wt: 154.21 g/mol
InChI Key: MUIFDVRFDYOKCS-UHFFFAOYSA-N
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Description

3-[(Oxan-4-yl)amino]propanenitrile is a nitrile molecule with the chemical formula C7H12N2O2. It belongs to the class of oxan-containing nitriles and has a molecular weight of 156.18 g/mol. This compound is primarily used as a chemical intermediate in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxan-4-yl)amino]propanenitrile typically involves the reaction of oxan-4-ylamine with a suitable nitrile precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxan-4-yl)amino]propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-ylamino carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as amines or alcohols, and appropriate catalysts.

Major Products Formed

    Oxidation: Oxan-4-ylamino carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-[(Oxan-4-yl)amino]propanenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(Oxan-4-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and other biomolecules. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-(Tetrahydro-2H-pyran-4-ylamino)propanenitrile: Similar structure but with a different ring system.

    3-(Oxan-4-ylamino)butanenitrile: Similar structure with an additional carbon atom in the nitrile chain.

Uniqueness

3-[(Oxan-4-yl)amino]propanenitrile is unique due to its specific oxan-containing nitrile structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(oxan-4-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-4-1-5-10-8-2-6-11-7-3-8/h8,10H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIFDVRFDYOKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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